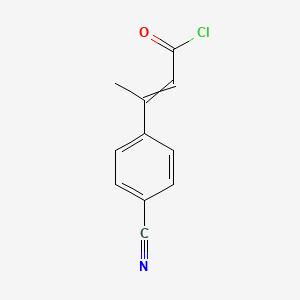![molecular formula C12H16NO4PS2 B12528553 Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate CAS No. 797763-25-8](/img/structure/B12528553.png)
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate
Uniqueness
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
797763-25-8 |
|---|---|
Formule moléculaire |
C12H16NO4PS2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
VASGESZALXCRBY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


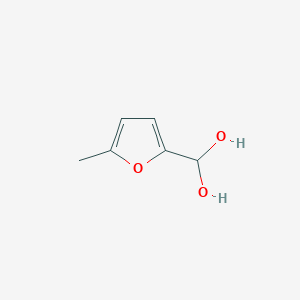

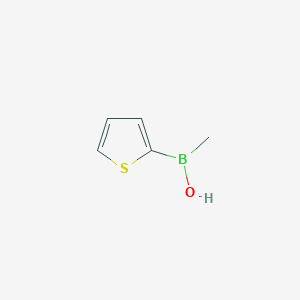
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
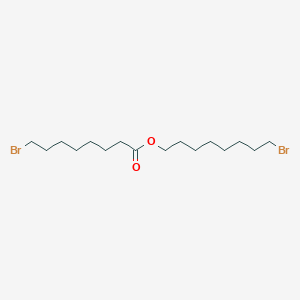
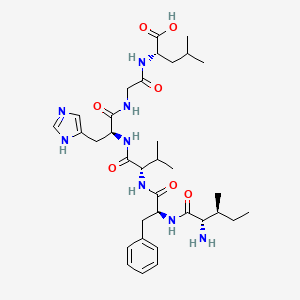
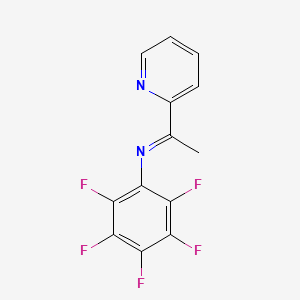
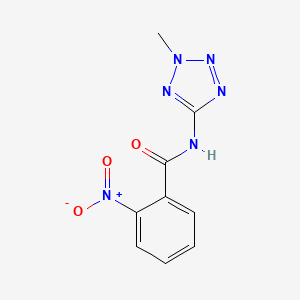
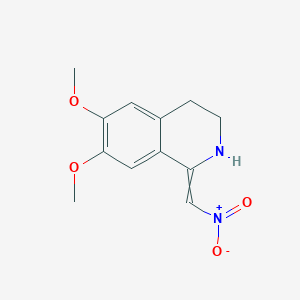
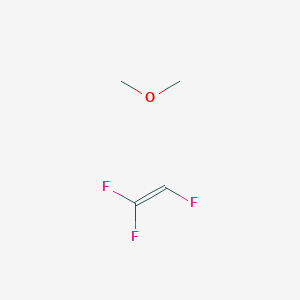
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
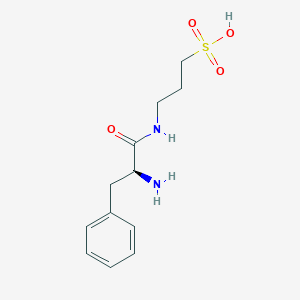
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
